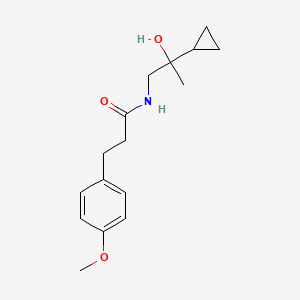

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a 4-methoxyphenyl group attached to a propanamide backbone and a 2-cyclopropyl-2-hydroxypropyl substituent at the amide nitrogen.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(19,13-6-7-13)11-17-15(18)10-5-12-3-8-14(20-2)9-4-12/h3-4,8-9,13,19H,5-7,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTCFAGZPKOVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the phenyl group. The cyclopropyl group can be synthesized through cyclopropanation reactions, while the phenyl group can be obtained through various aromatic substitution reactions. The final step involves coupling these groups with the propanamide moiety under specific reaction conditions, such as the use of coupling reagents like carbodiimides or peptide coupling agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Amide Nitrogen

N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11)

- Structure : Replaces the cyclopropyl-hydroxypropyl group with a benzothiazole ring.

- Synthesis : Achieved via POCl₃-mediated coupling (59% yield), indicating higher efficiency compared to analogs with bulkier substituents .

- However, the absence of the cyclopropyl-hydroxypropyl group could reduce solubility in polar solvents .

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

- Structure : Features a 1,3,4-thiadiazole ring substituted with cyclopropyl.

- Properties : The thiadiazole group, a bioisostere for carboxylic acids, may improve bioavailability compared to the hydroxypropyl group in the target compound. The cyclopropyl substituent is retained, suggesting shared metabolic stability benefits .

N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide (S38)

Variations in the Aryl Propanamide Chain

3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (21b)

- Structure : Embedded within a cephalosporin core.

- Synthesis : Low yield (10%), likely due to the complexity of the bicyclic system .

- Activity : Designed for antimycobacterial use, highlighting how the 4-methoxyphenylpropanamide moiety can be integrated into broader pharmacophores for specific biological targets .

N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide

- Structure : Replaces 4-methoxyphenyl with 4-(trifluoromethyl)phenyl.

- hydrophobic effects) compared to the electron-donating methoxy group .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Cyclopropyl Group : Imparts unique steric and electronic properties.

- Hydroxypropyl Chain : Contributes to solubility and interaction with biological targets.

- 4-Methoxyphenyl Moiety : Enhances lipophilicity and potential receptor binding.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Cancer Cell Proliferation :

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Study 1: Anti-Cancer Activity

A study conducted on glioma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was attributed to the induction of necroptosis and autophagy, alongside inhibition of the AKT/mTOR pathway .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, administration of the compound reduced cell death by 40% compared to control groups. This effect was linked to decreased levels of reactive oxygen species (ROS) and enhanced expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic methodologies for N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide and its structural analogs?

Synthesis of propanamide derivatives typically involves coupling reactions between acyl chlorides/activated esters and amine precursors. For example:

- Catalytic coupling : reports the synthesis of N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide using PCl₃ and Et₃N as catalysts, achieving 59% yield after hydrolysis and distillation .

- Solvent systems : Ethyl acetate/petroleum ether mixtures are common for reflux reactions (80–100°C), as seen in for indole-containing analogs .

Q. Comparative Synthesis Strategies :

Q. How is the structural confirmation of this compound performed in academic research?

Structural elucidation relies on:

- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm), as demonstrated for flavone-propanamide hybrids in .

- HRMS : Validates molecular weight with <3 ppm error, critical for distinguishing stereoisomers (e.g., ’s epoxide-containing analogs) .

- 2D NMR (HSQC, COSY) : Though not explicitly cited in the evidence, these techniques are recommended for stereochemical analysis of cyclopropyl and hydroxyl groups.

Advanced Research Questions

Q. What experimental strategies address low yields in the synthesis of N-substituted propanamide derivatives?

Yield optimization strategies include:

- Catalyst selection : PCl₃/Et₃N increased yields to 59% vs. 16–21% for other derivatives () .

- Reaction time modulation : achieved 73% yield for indole analogs by extending reaction times to 24–48 hours .

- Purification : Preparative HPLC or optimized column chromatography (as in ’s patent methods) improves recovery .

Q. How can researchers design biological activity studies based on structural analogs?

- Receptor-targeted assays : used HEK293 cells expressing human receptors to measure cAMP levels for propanamide agonists .

- CB2 receptor modulation : suggests competitive binding assays with radiolabeled ligands (e.g., [³H]CP-55,940) for sulfonyl-propanamides .

- Dosage ranges : 1–100 μM, with EC₅₀/IC₅₀ calculations via nonlinear regression (e.g., ’s dose-response curves) .

Q. What analytical approaches resolve contradictions in reported biological data?

- Assay standardization : Use identical cell lines (e.g., HEK293 in ) to minimize variability .

- Stability studies : Conduct LC-MS under physiological conditions (pH 7.4, 37°C) to assess hydrolytic degradation risks (see safety warnings in ) .

- Stereochemical validation : Compare R/S enantiomer activities, as in ’s epoxide analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.